![molecular formula C23H21N3O4 B13841036 Ethyl 5,7-dioxo-4-phenethyl-2-phenyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B13841036.png)
Ethyl 5,7-dioxo-4-phenethyl-2-phenyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-6-carboxylate
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Overview
Description
Ethyl 5,7-dioxo-4-phenethyl-2-phenyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-6-carboxylate is a complex organic compound that belongs to the class of pyrazolopyrimidines. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties, including neuroprotective and anti-inflammatory effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5,7-dioxo-4-phenethyl-2-phenyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-6-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve the desired product with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure efficient and cost-effective production. The use of continuous flow reactors and automated systems can further enhance the scalability and reproducibility of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5,7-dioxo-4-phenethyl-2-phenyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles like amines or thiols, and electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide variety of functionalized derivatives .
Scientific Research Applications
Ethyl 5,7-dioxo-4-phenethyl-2-phenyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-6-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential effects on cellular processes and its interactions with biological macromolecules.
Medicine: Investigated for its neuroprotective and anti-inflammatory properties, making it a candidate for the treatment of neurodegenerative diseases and inflammatory conditions.
Mechanism of Action
The mechanism of action of Ethyl 5,7-dioxo-4-phenethyl-2-phenyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. It has been shown to inhibit the endoplasmic reticulum stress response and apoptosis, as well as the NF-kB inflammatory pathway. These actions contribute to its neuroprotective and anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
Triazole-Pyrimidine Hybrids: These compounds share a similar core structure and exhibit comparable pharmacological properties, such as neuroprotection and anti-inflammation.
Imidazole Derivatives: These compounds also possess a heterocyclic structure and are known for their broad range of biological activities, including antimicrobial and antioxidant effects.
Uniqueness
Ethyl 5,7-dioxo-4-phenethyl-2-phenyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-6-carboxylate is unique due to its specific structural features and the combination of pharmacological properties it exhibits. Its ability to modulate multiple biological pathways makes it a promising candidate for further research and development in various fields .
Properties
Molecular Formula |
C23H21N3O4 |
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Molecular Weight |
403.4 g/mol |
IUPAC Name |
ethyl 5,7-dioxo-2-phenyl-4-(2-phenylethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C23H21N3O4/c1-2-30-23(29)20-21(27)25(14-13-16-9-5-3-6-10-16)19-15-18(24-26(19)22(20)28)17-11-7-4-8-12-17/h3-12,15,20H,2,13-14H2,1H3 |
InChI Key |
QQFOKILZGQIMQE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1C(=O)N(C2=CC(=NN2C1=O)C3=CC=CC=C3)CCC4=CC=CC=C4 |
Origin of Product |
United States |
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